REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:6])[CH2:3][CH2:4][NH2:5].Cl[C:8]1[CH:18]=[CH:17][C:11]([C:12]([N:14]([CH3:16])[CH3:15])=[O:13])=[CH:10][C:9]=1[N+:19]([O-:21])=[O:20]>C(OCC)(=O)C>[CH3:1][N:2]([CH3:6])[CH2:3][CH2:4][NH:5][C:8]1[CH:18]=[CH:17][C:11]([C:12]([N:14]([CH3:16])[CH3:15])=[O:13])=[CH:10][C:9]=1[N+:19]([O-:21])=[O:20]
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Name
|
|
Quantity
|
2.1 mL
|
Type
|
reactant
|
Smiles
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CN(CCN)C
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Name
|
|
Quantity
|
2.14 g
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Type
|
reactant
|
Smiles
|
ClC1=C(C=C(C(=O)N(C)C)C=C1)[N+](=O)[O-]
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
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Smiles
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C(C)(=O)OCC
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Control Type
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UNSPECIFIED
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Setpoint
|
100 °C
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Type
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CUSTOM
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Details
|
the mixture was stirred for 16.5 hours at 100° C
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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WASH
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Details
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was washed with 1N sodium hydroxide aqueous solution and saturated brine successively
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate anhydride
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Type
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CONCENTRATION
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Details
|
concentrated
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Reaction Time |
16.5 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(CCNC1=C(C=C(C(=O)N(C)C)C=C1)[N+](=O)[O-])C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.638 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |